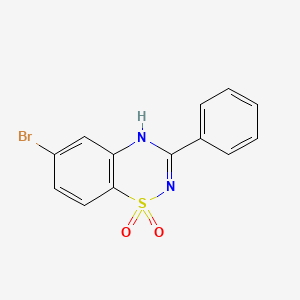

6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione

CAS No.: 1193389-22-8

Cat. No.: VC3370707

Molecular Formula: C13H9BrN2O2S

Molecular Weight: 337.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193389-22-8 |

|---|---|

| Molecular Formula | C13H9BrN2O2S |

| Molecular Weight | 337.19 g/mol |

| IUPAC Name | 6-bromo-3-phenyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

| Standard InChI | InChI=1S/C13H9BrN2O2S/c14-10-6-7-12-11(8-10)15-13(16-19(12,17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

| Standard InChI Key | QWPCCDGUSSQXTC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=C(C=C3)Br |

| Canonical SMILES | C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=C(C=C3)Br |

Introduction

Physical and Chemical Properties

6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is characterized by specific physical and chemical properties that define its behavior in biological systems and chemical reactions. The compound has a molecular formula of C13H9BrN2O2S and a molecular weight of 337.19 g/mol . It is identified by the CAS number 1193389-22-8, which serves as its unique chemical identifier in scientific databases and literature .

Table 1: Physical and Chemical Properties of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione

| Property | Description |

|---|---|

| IUPAC Name | 6-bromo-3-phenyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

| CAS Number | 1193389-22-8 |

| Molecular Formula | C13H9BrN2O2S |

| Molecular Weight | 337.19 g/mol |

| Storage Conditions | Room temperature |

| Product Family | Building Blocks |

The compound contains several functional groups that contribute to its chemical reactivity and biological interactions. The presence of a bromine atom at the 6-position of the benzothiadiazine ring provides a site for potential substitution reactions, which can be utilized for structural modifications and structure-activity relationship studies. The phenyl group at the 3-position contributes to the compound's hydrophobicity and may influence its binding interactions with biological targets. The sulfone group (SO2) is another important structural feature that affects the compound's solubility and reactivity patterns .

Synthesis Methods

The synthesis of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione typically involves specific chemical reactions that allow for the construction of the heterocyclic ring system with the desired substituents. One common synthetic approach involves the reaction of 2-aminobenzenesulfonamide with bromobenzene under specific conditions. This reaction establishes the core benzothiadiazine structure with the bromine and phenyl substituents at the desired positions.

Recent advancements in synthetic methodologies have introduced more efficient approaches for preparing benzothiadiazine derivatives. For instance, transition metal-catalyzed C—H activation/annulation reactions have been developed for the synthesis of benzothiadiazine-fused isoquinoline derivatives and spiro benzothiadiazine derivatives . These methods typically utilize 3-Phenyl-2H-benzothiadiazine-1,1-dioxide as the reaction substrate, with vinylene carbonate and 4-diazopyrazolone as coupling reagents .

Another significant development in the synthesis of benzothiadiazine derivatives is the use of well-defined manganese complex catalysts for dehydrogenative synthesis. This approach has been successfully applied to the preparation of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, which are structurally related to the title compound . These catalytic methods offer advantages in terms of efficiency, selectivity, and environmental sustainability.

Industrial production of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione may employ similar synthetic routes on a larger scale, potentially utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, is crucial for achieving high yields and purity in both laboratory and industrial settings.

Chemical Reactivity

The chemical reactivity of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is largely determined by its functional groups and heterocyclic structure. This compound is known to participate in various chemical transformations, including oxidation, reduction, and substitution reactions, which can lead to a diverse range of derivatives with potentially enhanced or altered biological activities.

Oxidation reactions involving this compound can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions employed. These oxidized derivatives may exhibit different solubility profiles and biological activities compared to the parent compound. Reduction reactions, on the other hand, can convert the compound into corresponding amines or thiols, which opens up opportunities for further functionalization.

The bromine atom at the 6-position serves as a reactive site for substitution reactions. Nucleophilic aromatic substitution reactions can be employed to replace the bromine with various functional groups, such as amines, alkoxy groups, or thiol derivatives. These substitution reactions are valuable for creating libraries of structurally diverse analogues for structure-activity relationship studies and for optimizing the pharmacological properties of the compound.

Biological Activities

Anticancer Properties

One of the most promising aspects of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is its anticancer potential. Research indicates that this compound exhibits selective cytotoxicity against several cancer cell lines, with particular efficacy observed against prostate cancer and triple-negative breast cancer (TNBC) models. The mechanism of action involves the inhibition of mitochondrial respiratory complex II (CII), which plays a crucial role in cellular energy metabolism.

Complex II, also known as succinate dehydrogenase, is an essential component of both the tricarboxylic acid cycle and the electron transport chain. Inhibition of this complex can disrupt cancer cell metabolism, leading to energy depletion and eventually cell death. The selectivity of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione for cancer cells over normal cells may be related to the altered metabolic dependencies of cancer cells, often referred to as the Warburg effect.

The efficacy against triple-negative breast cancer is particularly noteworthy, as this aggressive subtype of breast cancer lacks the three receptors commonly targeted in breast cancer therapy (estrogen, progesterone, and HER2), making it difficult to treat with conventional approaches. The development of compounds that can effectively target TNBC represents a significant advancement in cancer therapeutics, and 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione may contribute to this area of research.

Applications and Future Perspectives

The diverse biological activities of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione suggest various potential applications in pharmaceutical development. Its anticancer properties, particularly against prostate cancer and triple-negative breast cancer, position it as a candidate for further development in oncology research. The compound's ability to inhibit mitochondrial respiratory complex II provides a mechanistic basis for its anticancer activity and may inform the design of more potent and selective analogues.

The potential of this compound as an aldose reductase inhibitor opens up possibilities for its application in managing diabetic complications. With the increasing prevalence of diabetes worldwide, there is a growing need for effective treatments for complications such as neuropathy, retinopathy, and nephropathy. The development of new aldose reductase inhibitors with improved efficacy and safety profiles represents an important area of research in this context.

Future research directions for 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione and its derivatives may include:

-

Structure-activity relationship studies to identify the key structural features responsible for its biological activities

-

Optimization of its pharmacokinetic properties through medicinal chemistry approaches

-

Evaluation of its efficacy in animal models of cancer and diabetic complications

-

Investigation of potential synergistic effects with established therapeutic agents

-

Exploration of novel synthetic routes for more efficient and environmentally friendly production

The benzothiadiazine scaffold's versatility as a building block in medicinal chemistry ensures continued interest in derivatives like 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione. The development of innovative synthetic methodologies, such as transition metal-catalyzed C—H activation/annulation reactions, provides efficient access to structurally diverse analogues for biological evaluation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume